1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

Übersicht

Beschreibung

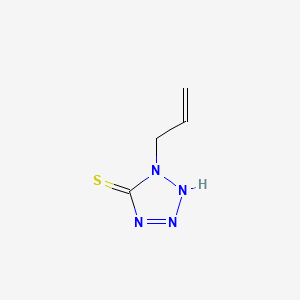

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a prop-2-en-1-yl group attached to the tetrazole ring, along with a thiol group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Wirkmechanismus

Target of Action

The primary targets of 1-Allyl-2-tetrazoline-5-thione, also known as 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, are iodate (IO3−), iodide (I−), and bismuth (III) ions (Bi(III)) . These ions play crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through a series of redox reactions. An aqueous solution of the sodium salt of 1-Allyl-2-tetrazoline-5-thione (NaATT-5) reduces IO3− in an acid medium to free iodine, which is formed via iodide . This iodine is then detected by reaction with starch .

Biochemical Pathways

The affected biochemical pathway involves the reduction of iodate to iodine. This redox reaction involves several steps of different velocities: IO3− + 3H3PO2 → 3H3PO3 + I−; 5I− + IO3− + 6H+ → 3H2O + 3I2; H3PO3 + I2 + H2O → H3PO4 + 2HI . The iodine formed is easily detectable by the starch-iodine test .

Result of Action

The result of the compound’s action is the formation of free iodine, which can be detected by reaction with starch . Additionally, NaATT-5 reacts with bismuth to form a canary yellow precipitate of [BiL2]+X− (where X=a univalent anion other than I−; L=ATT-5). When the yellow precipitate is treated with iodide, X− is replaced by I− to form a complex [BiL2]+I−, which is orange in colour .

Action Environment

The action of 1-Allyl-2-tetrazoline-5-thione can be influenced by environmental factors. For instance, the presence of certain ions can interfere with its reactions. S2O32− is the only interfering species in the reaction with iodate . In the test for bismuth, Cu(II), Fe(III), S2O32−, IO3−, IO4−, and large quantities of NO2− interfere .

Biochemische Analyse

Biochemical Properties

1-Allyl-2-tetrazoline-5-thione plays a significant role in biochemical reactions, particularly in the detection of specific ions. It interacts with enzymes, proteins, and other biomolecules through complexation and redox reactions. For instance, the sodium salt of 1-allyl-2-tetrazoline-5-thione (NaATT-5) is used to detect iodate, iodide, and bismuth ions. In acidic conditions, NaATT-5 reduces iodate to free iodine, which can be detected by its reaction with starch . This compound also forms complexes with bismuth, resulting in a color change that facilitates detection .

Molecular Mechanism

At the molecular level, 1-allyl-2-tetrazoline-5-thione exerts its effects through binding interactions with biomolecules and redox reactions. The compound’s ability to reduce iodate to iodine and form complexes with bismuth ions highlights its role in redox chemistry. These interactions are crucial for its function as a reagent in biochemical analysis .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-allyl-2-tetrazoline-5-thione in laboratory settings are important considerations for its use in biochemical analysis. The compound’s effectiveness in detecting ions may change over time due to factors such as pH and the presence of interfering species. For example, thiosulfate is known to interfere with the detection of iodate using NaATT-5 .

Vorbereitungsmethoden

The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ylamine with sodium azide and carbon disulfide under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of a dimeric compound.

Reduction: The compound can be reduced to form the corresponding thiolate anion, which can further react with electrophiles.

Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Vergleich Mit ähnlichen Verbindungen

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-amine: This compound has an amine group instead of a thiol group, which affects its reactivity and biological activity.

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-methanol:

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-carboxylic acid: The carboxylic acid group introduces additional functionality, making this compound useful in different synthetic and biological contexts.

The uniqueness of this compound lies in its combination of the prop-2-en-1-yl and thiol groups, which confer specific reactivity and potential for diverse applications.

Biologische Aktivität

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS Number: 7624-33-1) is a heterocyclic compound characterized by a tetrazole ring and a thiol functional group. Its molecular formula is C₄H₆N₄S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- One-Pot Multi-Component Reactions : This method allows for efficient synthesis with high yields by combining various reactants in a single reaction vessel.

- Reagent-Based Approaches : Utilizing thiol reagents in conjunction with tetrazole derivatives can enhance the formation of the desired compound.

These synthetic routes are crucial for obtaining high-purity products necessary for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness against:

- Bacteria : Including Staphylococcus aureus and Klebsiella pneumoniae.

- Fungi : Effective against Candida albicans.

The presence of the thiol group is believed to enhance its interaction with microbial cell membranes, leading to disruption and cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A431 (Epidermoid) | 15.6 | Significant cytotoxicity |

| HCT116 (Colon) | 12.3 | High cytotoxicity |

These results suggest that this compound may serve as a potential lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Thiol Group Interaction : The thiol group can form disulfide bonds with proteins or other biomolecules, altering their function and leading to cell death in pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Molecular Docking Studies : Computational studies have shown potential binding interactions with key proteins involved in cancer progression and microbial resistance .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound against various bacterial strains and fungi, demonstrating a broad spectrum of activity with minimal inhibitory concentrations comparable to standard antibiotics.

- Cytotoxicity Testing : Another study assessed the cytotoxic effects on human cancer cell lines using MTT assays, revealing that the compound significantly reduced cell viability in a dose-dependent manner .

Eigenschaften

IUPAC Name |

1-prop-2-enyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFDMAICHAYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227107 | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7624-33-1 | |

| Record name | 1,2-Dihydro-1-(2-propen-1-yl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007624331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.